Carmoterol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

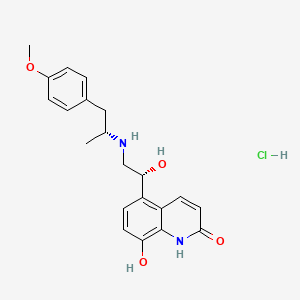

2D Structure

Properties

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-QVRIGTRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905488 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100429-08-1, 137888-11-0 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137888-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMOTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Long Acting β2 Adrenoceptor Agonist Research

Carmoterol (B116560) hydrochloride distinguished itself within the field of long-acting β2-adrenoceptor agonist (LABA) research through its potent and prolonged bronchodilator effects. dovepress.com Classified as an ultra-LABA, it was designed for once-daily administration, a key objective in improving patient adherence for chronic respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov

The significance of Carmoterol lies in its high affinity and selectivity for the β2-adrenoceptor. dovepress.com Its mechanism of action involves binding to these receptors on airway smooth muscle cells, which in turn activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). smolecule.com This cascade results in the relaxation of the airway smooth muscle, leading to bronchodilation. smolecule.com

Research has demonstrated that Carmoterol possesses a higher potency than earlier LABAs like salmeterol (B1361061) and formoterol (B127741) in preclinical models. nih.govresearchgate.net In vitro studies on guinea pig tracheal smooth muscle showed Carmoterol to have a faster onset of action compared to salmeterol and a longer duration of muscle relaxation than both salmeterol and formoterol. dovepress.comnih.gov This combination of rapid onset and extended duration of action was a promising feature for providing both immediate relief and sustained control of respiratory symptoms.

Furthermore, studies have highlighted Carmoterol's favorable selectivity for β2-adrenoceptors over β1-adrenoceptors, which are predominantly found in the heart. nih.govmedchemexpress.com This selectivity is crucial for minimizing potential cardiovascular side effects. Research indicated that Carmoterol has a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. nih.govmedchemexpress.com The high-affinity binding of Carmoterol to the β2-adrenoceptor is thought to be largely due to an interaction with the amino acid Tyr308 within the transmembrane 7 region of the receptor. dovepress.com

Clinical research, although not leading to commercialization, provided evidence of its potential efficacy. For instance, a study in patients with persistent asthma showed that once-daily Carmoterol was as effective as twice-daily formoterol. nih.gov In COPD patients, certain doses of Carmoterol demonstrated better 24-hour trough FEV1 (a measure of lung function) compared to twice-daily salmeterol. nih.govdrugbank.com

Comparative Efficacy of Carmoterol in Clinical Research

| Condition | Comparator | Key Finding | Citation |

|---|---|---|---|

| Persistent Asthma | Formoterol (twice daily) | Carmoterol (once daily) was as effective. | nih.gov |

| COPD | Salmeterol (twice daily) | A single 4 µg dose of Carmoterol had a better effect on 24-hour trough FEV1 than two 50 µg doses of salmeterol. | nih.gov |

Historical Context Within β2 Adrenoceptor Agonist Development

β2-Adrenoceptor Agonism Mechanisms

The therapeutic effects of Carmoterol hydrochloride are mediated through its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. smolecule.com Binding of Carmoterol to these receptors initiates a signaling cascade that results in bronchodilation. smolecule.com This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). smolecule.com Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, ultimately causing the relaxation of bronchial smooth muscle and an improvement in airflow. smolecule.com

The interaction of this compound with β-adrenoceptors is characterized by its high potency and selectivity.

This compound demonstrates a strong and preferential binding to the β2-adrenoceptor. It has been reported to have a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov This high selectivity is crucial for minimizing potential cardiovascular side effects, which are often associated with the stimulation of β1-adrenoceptors in the heart. The potency of Carmoterol is highlighted by its pEC50 value of 10.19, indicating a strong agonist effect at the β2-adrenoceptor. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com In comparative studies using guinea pig tracheal smooth muscle, Carmoterol exhibited an EC50 of 0.1 nM, which is more potent than formoterol (EC50: 0.6 nM) and salmeterol (EC50: 3.2 nM).

Table 1: Comparative Potency of β2-Adrenoceptor Agonists

| Compound | EC50 (nM) in Guinea Pig Tracheal Smooth Muscle |

|---|---|

| Carmoterol | 0.1 |

| Formoterol | 0.6 |

| Salmeterol | 3.2 |

The selectivity of Carmoterol for β2-adrenoceptors in tracheal preparations is approximately five times greater than its effect on the chronotropic response in the right atrium, which is mediated by β1-adrenoceptors. nih.gov Furthermore, research has indicated a selectivity of over 100 times greater for bronchial muscle than for myocardial tissue.

Table 2: Receptor Selectivity of this compound

| Receptor Type | Affinity/Selectivity | Reference |

|---|---|---|

| β2 vs. β1 Adrenoceptors | 53-fold higher affinity for β2 | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

| Tracheal vs. Atrial Tissue | ~5-fold more selective for tracheal β2 | nih.gov |

| Bronchial vs. Myocardial Tissue | >100-fold more selective for bronchial |

The high-affinity binding of Carmoterol to the β2-adrenoceptor is attributed to specific interactions with key amino acid residues within the receptor's binding pocket. Molecular modeling and structural studies have identified several critical residues. The high-affinity binding appears to be significantly influenced by Tyr308, located in the transmembrane 7 region of the β2-adrenoceptor.

Other important interactions include hydrogen bonding with Asp88 and Asp167 in the extracellular loop 2 (EL-2). Additionally, Phe168 is thought to contribute to the binding through hydrophobic interactions. The p-methoxyphenyl group in the structure of Carmoterol is considered critical for its selectivity for the β2-adrenoceptor. nih.gov The 8-hydroxycarbostyril nucleus, along with specific substitutions on the side chain, are also key determinants of the high affinity and slow dissociation from the receptor.

The duration of action of a β2-agonist is influenced by its receptor occupancy and kinetic properties, including the rates at which it associates with and dissociates from the receptor.

Studies on human recombinant β2-adrenoceptors have shown that Carmoterol has a duration of action similar to that of salmeterol, and longer than both indacaterol (B1671819) and formoterol. nih.gov This suggests that Carmoterol binds firmly to the β2-adrenoceptor. nih.gov The rate of drug association and dissociation from the receptor target determines the lifetime of the drug-receptor complex, which in turn influences the pharmacological effect. msdmanuals.com While specific quantitative data on the association (kon) and dissociation (koff) rates for Carmoterol are not detailed in the provided search results, the prolonged duration of action implies a slow dissociation rate from the receptor. The development of kinetic assays using techniques like time-resolved FRET offers the potential to measure these parameters for a large number of compounds. bmglabtech.com

The long duration of action of Carmoterol is a result of its prolonged engagement with the β2-adrenoceptor. nih.gov This sustained interaction is likely due to a combination of factors. The firm binding to the receptor, as previously mentioned, is a primary contributor. nih.gov The chemical structure of Carmoterol, particularly the carbostyril skeleton, is associated with this firm binding. nih.gov

While not explicitly detailed for Carmoterol in the provided results, for other long-acting β-agonists, proposed mechanisms for prolonged receptor engagement include interactions with the cell membrane. The lipophilic properties of a drug can allow it to partition into the lipid bilayer of the cell membrane, creating a local reservoir from which the drug can continuously rebind to the receptor. The physicochemical properties of a molecule, including hydrophobicity, can directly affect its kinetic association rate and affinity for the target. biorxiv.org For the β2-adrenoceptor, a combination of hydrophobic and electrostatic interactions with the cell membrane is thought to promote the kinetics of ligand binding. biorxiv.org Given Carmoterol's structural similarities to other long-acting agents, it is plausible that similar mechanisms contribute to its prolonged receptor engagement and duration of action.

Receptor Occupancy and Kinetic Characteristics

Downstream Signal Transduction Pathways

The binding of carmoterol to β2-adrenoceptors on the surface of airway smooth muscle cells triggers a series of downstream signaling events. This cascade is fundamental to its therapeutic effect.

Adenylyl Cyclase Activation and Cyclic Adenosine Monophosphate (cAMP) Production

Upon binding to β2-adrenergic receptors, carmoterol activates the enzyme adenylyl cyclase through the action of stimulatory G proteins (Gs). drugbank.com This activation leads to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger. The accumulation of intracellular cAMP is a primary outcome of β2-adrenoceptor stimulation. nih.gov Studies have shown that carmoterol is a highly potent agonist, with a pEC50 of 10.19, indicating its strong ability to stimulate cAMP production. medchemexpress.com This action is crucial for initiating the relaxation of airway smooth muscle. In fact, carmoterol has demonstrated a rapid rate of cAMP accumulation in human bronchial smooth muscle cells, comparable to formoterol. nih.gov

Table 1: Comparative Potency of β2-Agonists

| Compound | EC50 (nM) in Guinea Pig Trachea |

|---|---|

| Carmoterol | 0.1 |

| Formoterol | 0.6 |

| Salmeterol | 3.2 |

This table illustrates the lower concentration of carmoterol required to achieve half-maximal effective response compared to other long-acting β2-agonists, highlighting its high potency.

Activation of Protein Kinases and Subsequent Phosphorylation Cascades

The increase in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). ersnet.orgwikipedia.org PKA, in turn, phosphorylates various target proteins within the cell, leading to a cascade of events that result in bronchodilation. One of the key actions of PKA is the phosphorylation of myosin light-chain kinase (MLCK). This phosphorylation decreases the activity of MLCK, which is essential for muscle contraction. wikipedia.org The inactivation of MLCK, along with the activation of myosin light-chain phosphatase, leads to the relaxation of the airway smooth muscle. wikipedia.org The activation of the PKA pathway is a central component of the signal transduction mechanism for β2-adrenergic agonists. nih.gov

Receptor Desensitization and Regulatory Mechanisms

Continuous or prolonged exposure to agonists like carmoterol can lead to a reduction in receptor responsiveness, a process known as desensitization.

Homologous Desensitization Principles and Relevance to β2-Adrenoceptors

Homologous desensitization is a mechanism specific to the activated receptor and is a key regulatory process for β2-adrenoceptors. ersnet.org This process is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). ersnet.orgnih.gov This phosphorylation event increases the receptor's affinity for proteins called β-arrestins. ersnet.orgnih.gov

The binding of β-arrestin to the phosphorylated receptor has two main consequences. First, it uncouples the receptor from its G protein, preventing further activation of adenylyl cyclase and halting the downstream signaling cascade. researchgate.net Second, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes. medchemexpress.com From there, the receptor can either be dephosphorylated and recycled back to the surface, restoring sensitivity, or be targeted for degradation, leading to a long-term reduction in receptor numbers (down-regulation). plos.org Interestingly, some research suggests that carmoterol may be a β-arrestin-biased agonist, meaning it preferentially activates signaling pathways mediated by β-arrestin. nih.govnih.gov

Table 2: Key Proteins in Carmoterol's Signaling and Desensitization

| Protein Name | Function |

|---|---|

| β2-Adrenergic Receptor | Binds to carmoterol, initiating the signaling cascade. drugbank.com |

| Gs Protein | Couples the receptor to adenylyl cyclase. evitachem.com |

| Adenylyl Cyclase | Catalyzes the formation of cAMP. |

| Cyclic Adenosine Monophosphate (cAMP) | Acts as a second messenger. |

| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates downstream targets. ersnet.org |

| G protein-coupled receptor kinases (GRKs) | Phosphorylate the activated receptor, initiating desensitization. nih.govnih.gov |

| β-Arrestin | Binds to the phosphorylated receptor, leading to uncoupling and internalization. nih.govnih.gov |

Role of G Protein-Coupled Receptor Kinases (GRKs), including βARK

The process of homologous desensitization, where a receptor's response is diminished following prolonged stimulation by its own agonist, is critically initiated by G protein-coupled receptor kinases (GRKs). nih.govnih.gov For β2-adrenergic receptors, upon binding of an agonist like carmoterol, the receptor undergoes a conformational change. This activated state becomes a preferential substrate for GRKs. nih.govnih.gov

GRKs are a family of serine/threonine kinases that specifically phosphorylate the agonist-occupied GPCR. nih.govnih.gov This phosphorylation event occurs on serine and threonine residues located in the third intracellular loop and/or the C-terminal tail of the receptor. nih.gov One of the most well-studied GRKs in this context is GRK2, also known as β-adrenergic receptor kinase (βARK). The phosphorylation of the β2AR by GRKs is a rapid event that does not, by itself, uncouple the receptor from its G protein. Instead, it serves as the crucial first step that sets the stage for the recruitment of other regulatory proteins. nih.gov

β-Arrestin Recruitment and Receptor-G Protein Uncoupling

Following GRK-mediated phosphorylation of the β2AR, the affinity of the receptor for proteins called arrestins is dramatically increased. nih.gov This leads to the recruitment and binding of β-arrestin (specifically β-arrestin 1 and β-arrestin 2) to the phosphorylated intracellular domains of the receptor. nih.govgoogle.com Research has suggested that carmoterol may be a β-arrestin biased agonist at the β2-adrenergic receptor. researchgate.net

The binding of β-arrestin to the agonist-occupied, phosphorylated receptor sterically hinders the receptor's ability to interact with and activate its cognate G protein (Gαs). nih.gov This physical obstruction effectively uncouples the receptor from the G protein, thereby terminating the canonical signaling pathway that leads to the production of cyclic adenosine monophosphate (cAMP). nih.gov While many β2-agonists demonstrate a bias toward Gαs activation relative to β-arrestin recruitment, the recruitment of β-arrestin remains a pivotal step in terminating the signal and initiating receptor desensitization. nih.gov

Processes of Receptor Internalization and Downregulation

Once β-arrestin is bound to the receptor, it functions as an adaptor protein, linking the receptor to components of the endocytic machinery, particularly clathrin. researchgate.net This initiates the process of receptor internalization, where the receptor-arrestin complex is sequestered from the plasma membrane into intracellular vesicles called endosomes. researchgate.netnih.gov This physical removal of receptors from the cell surface is a key component of short-term desensitization, as it further reduces the cell's capacity to respond to the agonist.

The fate of the internalized receptor can follow two main pathways. The receptors can be dephosphorylated within the endosome and recycled back to the plasma membrane, a process known as resensitization, which restores the cell's responsiveness. researchgate.net Alternatively, with prolonged or sustained agonist exposure, the internalized receptors can be targeted for degradation in lysosomes. researchgate.netnih.gov This process, known as downregulation, results in a net loss of the total number of receptors in the cell and is a mechanism of long-term desensitization. nih.gov While this is a general pathway for β2-agonists, some, like salmeterol, have been shown to induce phosphorylation without causing significant internalization or degradation. nih.gov

Considerations of Heterologous Desensitization

In contrast to homologous desensitization, which is agonist-specific, heterologous desensitization is a broader form of regulation where the activation of one type of receptor leads to the desensitization of a different receptor type. google.com This process is typically mediated by second messenger-dependent protein kinases, such as protein kinase A (PKA), which is activated by the cAMP generated following β2AR stimulation. nih.govgoogle.com

Structure Activity Relationship Sar and Medicinal Chemistry Approaches

Structural Determinants of β2-Adrenoceptor Selectivity and Efficacy

The molecular architecture of Carmoterol (B116560) hydrochloride has been rationally designed to maximize its interaction with the β2-adrenoceptor while minimizing off-target effects, particularly at the β1-adrenoceptor.

A pivotal element in the structure of Carmoterol that dictates its receptor specificity is the p-methoxyphenyl group located on the amine side chain. nih.gov Studies utilizing chimeric β2-adrenoceptors have demonstrated that this methoxyphenyl group is critical for the molecule's β2-adrenoceptor selectivity. nih.gov Carmoterol exhibits a significantly higher affinity for β2-adrenoceptors compared to β1-adrenoceptors, a property largely attributed to this side chain. nih.govmedchemexpress.com This selectivity is crucial for minimizing potential cardiac side effects that can arise from the stimulation of β1-adrenoceptors.

Table 1: Receptor Selectivity of Carmoterol

| Receptor Subtype | Affinity | Selectivity Ratio (β2 vs β1) |

| β2-adrenoceptor | High | 53-fold higher than β1 |

| β1-adrenoceptor | Low |

Carmoterol is a single, pure (R,R)-isomer. nih.gov The stereochemistry of a drug molecule is paramount as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.govmdpi.com In chiral drugs, the three-dimensional arrangement of atoms at the chiral centers determines how the molecule interacts with its biological target. For many β2-agonists, one enantiomer is significantly more active than the other. In the case of Carmoterol, the (R,R)-configuration is the pharmacologically active form, ensuring a precise and optimal fit within the chiral environment of the β2-adrenoceptor binding site. This stereochemical purity is essential for maximizing therapeutic efficacy and ensuring a consistent pharmacological response. ijpsjournal.com

Synthetic Methodologies and Chemical Transformations

The synthesis of Carmoterol hydrochloride involves sophisticated stereoselective methods to ensure the desired (R,R)-stereochemistry of the final compound.

The synthesis of Carmoterol typically proceeds through a multi-step pathway where control of stereochemistry is critical. A common strategy in the synthesis of β-amino alcohols like Carmoterol involves the use of a chiral epoxide intermediate. This approach allows for the stereospecific introduction of the hydroxyl and amino groups. The general synthetic route can be outlined as follows:

Formation of a Halohydrin : The synthesis often begins with precursors that are converted to a halogenated derivative, or halohydrin.

Cyclization to an Epoxide : The halohydrin undergoes an intramolecular cyclization reaction to form a stereochemically defined epoxide (oxiranyl) structure. smolecule.com This epoxide is a key intermediate where one of the chiral centers is established.

Epoxide Ring-Opening : The chiral epoxide is then opened by the appropriate amine side chain in a nucleophilic substitution reaction. This step establishes the second chiral center and connects the two main fragments of the molecule. The regioselectivity and stereoselectivity of this ring-opening are crucial for obtaining the desired (R,R)-isomer.

This stereoselective pathway ensures the precise three-dimensional structure required for the high potency and selectivity of Carmoterol.

The chemical structure of Carmoterol allows for a variety of chemical transformations, some of which are integral to its synthesis and others that could be explored for the development of new analogs.

Hydroxylation : The presence of hydroxyl groups in the molecule, particularly the one on the ethylamine side chain and the 8-hydroxy group on the quinolinone core, are key for receptor binding. These groups also present opportunities for modification to potentially enhance the pharmacological profile. smolecule.com

Cyclization : As mentioned, cyclization is a key step in the synthesis of Carmoterol, specifically the intramolecular reaction of a halohydrin to form the epoxide intermediate. smolecule.com

Substitution Reactions : The aromatic rings in the 8-hydroxyquinoline core and the methoxyphenyl side chain are susceptible to electrophilic substitution reactions. smolecule.com Such reactions could be used to introduce different functional groups to probe the structure-activity relationship further and develop derivatives with altered properties.

Oxidation and Reduction : The secondary alcohol in the side chain can be a target for oxidation to a ketone, while other parts of the molecule could be subject to reduction under specific conditions. These transformations are common in medicinal chemistry to explore the impact of different oxidation states on biological activity.

Table 2: Key Chemical Reactions in the Context of Carmoterol

| Reaction Type | Relevance to Carmoterol | Potential Application |

| Epoxidation | Formation of a key chiral intermediate in the synthesis. | Essential for establishing the correct stereochemistry. |

| Epoxide Ring-Opening | Condensation with the amine side chain to form the final carbon skeleton. | Crucial for linking the main structural components. |

| Hydroxylation | Introduction of key hydroxyl groups for receptor interaction. | Potential for creating derivatives with enhanced binding. |

| Aromatic Substitution | Modification of the aromatic rings. | Development of new analogs with different properties. |

Drug Design Rationale and Analog Development

The development of novel respiratory therapeutics, particularly for chronic obstructive pulmonary disease (COPD) and asthma, is driven by the need for improved efficacy, duration of action, and patient convenience. The medicinal chemistry approaches behind compounds like this compound are rooted in a deep understanding of receptor pharmacology and structure-activity relationships (SAR). This section explores the key design principles and strategies that have guided the development of advanced bronchodilators.

Principles for Designing Ultra-Long-Acting Bronchodilators

Key design principles for achieving an ultra-long duration of action include:

High Lipophilicity : A crucial factor for extending the duration of action is increasing the lipophilicity of the molecule. novartis.com This property allows the drug to remain in the lipid bilayer of the cell membrane for a longer period, creating a depot from which it can continuously interact with the β2-adrenoceptor. researchgate.net

Receptor Microkinetics : The prolonged action is not just about high binding affinity but also about the kinetics of the drug-receptor interaction. The unique profile of a rapid onset of action combined with a long duration is a key objective. novartis.com Carmoterol, for instance, exhibits a rapid onset of action comparable to formoterol (B127741) but has a longer duration of effect than salmeterol (B1361061). nih.govsmolecule.com

Specific Structural Moieties : The chemical structure is meticulously engineered to optimize receptor interaction and pharmacokinetic properties.

The quinolinone backbone in carmoterol provides a planar system that allows for π-π stacking interactions with aromatic residues in the β2-adrenergic receptor's binding pocket. smolecule.com

The stereochemistry of the molecule is critical. Carmoterol has two defined stereocenters, and the specific (R,R)-configuration is designed to optimize hydrogen bonding with key amino acid residues like Ser-204 and Ser-207 in the receptor's active site, thereby enhancing agonist efficacy. vulcanchem.com

Pharmacokinetic Optimization : To minimize systemic side effects, which can include tremors and heart palpitations, modern design strategies focus on rapid clearance of the drug from systemic circulation. smolecule.com This is often achieved by introducing specific chemical groups, such as a phenolic moiety, that facilitate rapid metabolism, typically through phase II clearance pathways. acs.org

The development of ultra-LABAs like indacaterol (B1671819), olodaterol, and vilanterol, which are approved for clinical use in COPD, exemplifies the success of these design principles. nih.gov

| Property | Design Rationale | Example Compound(s) |

| Duration of Action | Extended to 24 hours for once-daily dosing. nih.gov | Indacaterol, Olodaterol, Vilanterol |

| Lipophilicity | Increased to create a drug depot in the cell membrane. novartis.comresearchgate.net | Salmeterol, Indacaterol |

| Stereochemistry | Specific enantiomers are selected for optimal receptor binding and efficacy. nih.govvulcanchem.com | Carmoterol ((R,R)-isomer), Arformoterol |

| Systemic Clearance | Designed for rapid metabolism to reduce systemic exposure and side effects. acs.org | PF-610355 |

Exploration of Dual-Acting Muscarinic Antagonist/β2-Adrenoceptor Agonists (MABAs)

A significant area of exploration in medicinal chemistry for respiratory diseases is the development of single molecules that possess dual pharmacology. nih.gov Dual-acting Muscarinic Antagonist/β2-Adrenoceptor Agonists (MABAs) are bifunctional compounds designed to combine two effective bronchodilator mechanisms in one entity: blocking muscarinic receptors (antagonism) and stimulating β2-adrenoceptors (agonism). researchgate.netresearchgate.net

The rationale for developing MABAs includes:

Synergistic Bronchodilation : Combining a long-acting muscarinic antagonist (LAMA) and a LABA has been shown to produce superior bronchodilation compared to either agent alone. mdpi.combrnreviews.com MABAs aim to deliver this dual action at a cellular level with a fixed, balanced ratio of activity. researchgate.netresearchgate.net

Simplified Development and Delivery : A single molecule with a single pharmacokinetic profile simplifies formulation, technical development, and clinical trial programs compared to combination inhalers containing two separate drugs. researchgate.netresearchgate.net

Improved Lung Deposition : MABAs ensure that both pharmacological activities are delivered to the same regions of the lung. researchgate.net

The design of a MABA is a significant technical challenge, requiring the integration of two distinct pharmacophores, often connected by a chemical linker. mdpi.com The structure of this linker can be crucial in influencing the balance between the muscarinic antagonist and β2-agonist functions. mdpi.com Several MABA candidates have been developed and investigated, with some progressing to clinical trials. nih.govmdpi.comnih.gov GSK-961081 (batefenterol) is one such candidate that has advanced to the clinical phase. nih.govmdpi.com This exploration into dual-pharmacology molecules represents a frontier in the search for more effective treatments for COPD. researchgate.net

| MABA Candidate | Key Feature | Development Stage |

| GSK-961081 (Batefenterol) | One of the first MABAs to progress to clinical trials. nih.gov | Phase II researchgate.net |

| Navafenterol (AZD8871) | In development for the treatment of COPD. mdpi.com | Phase II researchgate.netmdpi.com |

| CHF-6366 | A "super soft-drug" MABA designed for rapid systemic metabolism to improve the therapeutic index. nih.gov | Clinical Candidate nih.gov |

Application of Prodrug Strategies in Respiratory Drug Design

The prodrug approach is a versatile and widely used strategy in medicinal chemistry to overcome undesirable properties of a parent drug molecule. ewadirect.comnih.gov A prodrug is an inactive or minimally active compound that is converted into the active drug in vivo through enzymatic or chemical processes. nih.govmdpi.com This strategy is intentionally employed in the early stages of drug development to improve biopharmaceutical, pharmacokinetic, or targeting properties. nih.govepa.gov In the last decade, prodrugs have accounted for over 12% of all new small-molecule drugs approved by the U.S. Food and Drug Administration. epa.gov

Key objectives of applying prodrug strategies in respiratory drug design include:

Improving Solubility : Poor aqueous solubility can be a major hurdle in developing formulations, especially for inhalation. Attaching a hydrophilic promoiety, such as a phosphate group, can significantly increase water solubility. ewadirect.commdpi.com

Enhancing Permeability and Bioavailability : For oral drugs, lipophilic promoieties can be attached to improve passive permeability across the intestinal membrane. nih.govacs.org This can enhance oral bioavailability. acs.org

Site-Specific Targeting : Modern prodrug design aims to achieve targeted drug release. nih.gov For inhaled therapies, a prodrug might be designed to be stable in the airways but release the active drug upon absorption into the systemic circulation or within specific lung cells, potentially reducing local side effects.

Sustained Release (Long-Acting Prodrugs) : A specialized application is the design of long-acting prodrugs (LA-prodrugs). nih.gov This approach involves conjugating a drug to a promoiety via a linker that cleaves slowly, providing a sustained release of the active pharmaceutical ingredient over an extended period. nih.gov This can be combined with drug delivery systems like nanoparticles to further prolong the duration of action. nih.gov

The activation of a prodrug is a critical design consideration and can be mediated by various enzymes, such as esterases, phosphatases, or cytochrome P450, which are present in the body. nih.govmdpi.com While carmoterol itself is not a prodrug, the principles of prodrug design are a significant tool in the broader field of respiratory medicinal chemistry to optimize the therapeutic profile of new chemical entities. ewadirect.com

| Prodrug Strategy | Goal | Mechanism of Action |

| Ester Prodrugs | Improve permeability and oral absorption. nih.gov | Hydrolyzed by esterase enzymes in the body to release the active drug. nih.govnih.gov |

| Phosphate Prodrugs | Increase aqueous solubility for parenteral formulations. ewadirect.commdpi.com | Cleaved by phosphatase enzymes to release the parent drug. ewadirect.comnih.gov |

| Long-Acting (LA) Prodrugs | Extend the duration of drug action for less frequent dosing. nih.gov | Slow cleavage of a covalent linker connecting the drug to a promoiety. nih.gov |

| Targeted Prodrugs | Achieve site-specific drug release to enhance efficacy and reduce toxicity. nih.gov | Activation by enzymes or conditions (e.g., pH) specific to the target tissue. ewadirect.com |

Preclinical Pharmacological Characterization

In Vitro Pharmacological Assays

The primary mechanism of action for β2-adrenoceptor agonists like carmoterol (B116560) is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. youtube.com Functional assays in recombinant cell lines overexpressing the β2-adrenoceptor are crucial for quantifying the intrinsic activity of such compounds.

While specific studies detailing the use of ELISA or FRET-based biosensors for carmoterol in recombinant cell lines are not extensively available in the public domain, the established mechanism for this class of drugs involves a direct relationship between receptor activation and cAMP production. youtube.comucsd.edu It is a standard industry practice to utilize such assays to determine key pharmacological parameters. For instance, a common approach involves using Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor. Upon stimulation with a β2-agonist, the intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a more dynamic Förster resonance energy transfer (FRET)-based biosensor. mdpi.comresearchgate.netresearchgate.netnih.gov These techniques allow for the determination of potency (EC50) and efficacy (Emax) of the compound, providing a quantitative measure of its intrinsic activity at the receptor.

FRET-based biosensors, in particular, offer the advantage of real-time monitoring of cAMP dynamics within living cells, providing a high spatiotemporal resolution of the signaling cascade initiated by the agonist. mdpi.comresearchgate.netnih.gov

Table 1: Common In Vitro Functional Assays for β2-Agonist Intrinsic Activity

| Assay Type | Principle | Key Parameters Measured |

| ELISA | Competitive immunoassay measuring cAMP concentration in cell lysates. | EC50, Emax |

| FRET-based Biosensors | Real-time detection of conformational changes in a sensor protein upon cAMP binding, leading to a change in fluorescence resonance energy transfer. | EC50, Emax, kinetics of cAMP production |

The bronchodilatory potential of carmoterol hydrochloride has been extensively evaluated in isolated tissue preparations, with the guinea pig tracheal smooth muscle being a standard model. In these ex vivo experiments, tracheal rings or strips are contracted with a spasmogen, such as carbachol (B1668302) or histamine (B1213489), and the ability of the β2-agonist to induce relaxation is quantified.

Studies have consistently demonstrated that carmoterol is a highly potent bronchodilator in this model. Its potency has been reported to be greater than that of other long-acting β2-agonists like formoterol (B127741) and salmeterol (B1361061). The pEC50 for carmoterol, a measure of its potency, has been documented as 10.19. Furthermore, carmoterol exhibits a high selectivity for the β2-adrenoceptor, with a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors.

Table 2: Comparative Potency of β2-Agonists in Guinea Pig Tracheal Smooth Muscle Relaxation

| Compound | pEC50 |

| Carmoterol | 10.19 |

| Formoterol | ~9.32 |

| Salbutamol (B1663637) | ~7.82 |

| Salmeterol | ~7.50 |

The discovery and development of novel therapeutic agents like this compound often involve high-throughput screening (HTS) methodologies. These automated platforms allow for the rapid testing of large chemical libraries to identify compounds with desired biological activity. Cell-based assays are integral to HTS campaigns for β2-agonists, as they provide a more physiologically relevant context compared to purely biochemical assays.

While specific details on the HTS platforms used for the discovery of carmoterol are proprietary, the general approach for identifying novel β2-agonists involves cell lines that express the β2-adrenoceptor and a reporter system linked to cAMP signaling. This could include reporter genes (e.g., luciferase or β-lactamase) under the control of a cAMP-responsive element. An increase in signal from the reporter gene would indicate that the test compound is an agonist at the β2-adrenoceptor. These platforms are designed for miniaturization, typically in 96-, 384-, or 1536-well plate formats, to maximize throughput and minimize reagent consumption.

Table 3: Examples of Cell-Based Assay Platforms for HTS of β2-Agonists

| Platform | Principle | Readout |

| cAMP Reporter Gene Assays | A reporter gene (e.g., luciferase) is linked to a cAMP response element (CRE). Agonist-induced cAMP production leads to the expression of the reporter protein. | Luminescence or colorimetric signal |

| Calcium Mobilization Assays | Co-expression of the β2-adrenoceptor with a G-protein that couples to the phospholipase C pathway allows for the measurement of intracellular calcium flux upon agonist binding. | Fluorescence |

| Label-free Dynamic Mass Redistribution (DMR) Assays | Detects agonist-induced changes in cellular mass and its redistribution, providing a holistic view of the cellular response. | Change in refractive index |

In Vivo Animal Model Studies

The in vivo efficacy of this compound in preventing bronchoconstriction has been assessed in animal models of airway hyperresponsiveness. In anesthetized and ventilated guinea pigs, bronchoconstriction can be induced by intravenous administration of agents like acetylcholine (B1216132) or histamine.

Carmoterol has demonstrated marked activity against both acetylcholine- and histamine-induced bronchoconstriction. nih.gov When administered intratracheally, carmoterol produced a dose-dependent inhibition of the bronchoconstrictor response. It was found to be particularly potent against histamine-induced reactions. nih.gov

In a study evaluating its bronchodilating activity, carmoterol was effective at doses as low as 1 pmol against histamine-induced bronchoconstriction. nih.gov The ED50 value, which represents the dose required to produce 50% of the maximal effect, for carmoterol against acetylcholine-induced bronchoconstriction was determined to be 16.7 pmol. nih.gov

Table 4: Efficacy of Carmoterol Against Induced Bronchoconstriction in Guinea Pigs

| Bronchoconstrictor | Carmoterol Efficacy | ED50 (pmol) |

| Acetylcholine | Dose-dependent inhibition | 16.7 |

| Histamine | Potent inhibition, effective at 1 pmol | Not reported |

To evaluate its therapeutic potential for asthma and chronic obstructive pulmonary disease (COPD), this compound has been tested in relevant animal models. The ovalbumin-sensitized guinea pig is a commonly used model for allergic asthma, exhibiting features such as airway inflammation and hyperresponsiveness.

In a study involving actively sensitized guinea pigs challenged with ovalbumin, carmoterol was shown to be highly potent in preventing the resulting bronchoconstriction, with efficacy observed at a dose of 1 pmol. nih.gov Furthermore, in a model of acetaldehyde-induced bronchoconstriction, which is relevant to both asthma and COPD, a positive interaction between carmoterol and the corticosteroid budesonide (B1683875) has been documented. The combination of carmoterol and budesonide was found to be more effective than a formoterol/budesonide combination, suggesting a potential synergistic effect in controlling bronchoconstriction.

Table 5: Carmoterol in Animal Models of Obstructive Airway Disease

| Animal Model | Key Findings |

| Ovalbumin-sensitized guinea pig (Asthma model) | Highly potent against ovalbumin-induced bronchoconstriction (effective at 1 pmol). nih.gov |

| Acetaldehyde-induced bronchoconstriction in guinea pigs (Asthma/COPD model) | Positive interaction with budesonide, showing greater efficacy than formoterol/budesonide combination. |

Quantification of Bronchodilatory Efficacy and Duration of Action in Animal Models

Preclinical studies in various animal models have consistently demonstrated this compound's potent and long-lasting bronchodilatory effects. In isolated guinea pig tracheal preparations, Carmoterol has shown high potency. nih.gov Research in anesthetized and artificially ventilated guinea pigs provided specific quantification of its efficacy against various bronchoconstrictor challenges. When administered intratracheally, Carmoterol dose-dependently inhibited bronchoconstriction induced by acetylcholine, with a calculated ED50 (the dose producing 50% of the maximum effect) of 16.7 pmol. nih.govmedchemexpress.com The compound was also found to be highly potent against histamine and ovalbumin-induced allergic reactions in sensitized guinea pigs, proving effective at a dose as low as 1 pmol. nih.gov

The duration of action has been a key focus of its preclinical evaluation. In vivo studies confirmed that Carmoterol possesses long-lasting bronchodilating effects. nih.gov Some preliminary investigations indicated that its effects could exceed 24 hours, supporting its classification as an ultra-long-acting β2-adrenoceptor agonist (ultra-LABA). wikipedia.org Further studies using guinea pig tracheal muscle relaxation experiments also confirmed a long duration of action even after the drug was removed from the tissue bath. nih.gov

Table 1: Bronchodilatory Efficacy of Carmoterol in Guinea Pig Models

| Challenge Agent | Efficacy Metric (ED50) | Reference |

|---|---|---|

| Acetylcholine | 16.7 pmol | nih.govmedchemexpress.com |

| Histamine | Effective at 1 pmol | nih.gov |

| Ovalbumin (allergic challenge) | Effective at 1 pmol | nih.gov |

Investigation of Non-Bronchodilatory Pharmacological Actions

Beyond its primary role as a bronchodilator, preclinical research has explored other potential pharmacological activities of Carmoterol. While β2-agonists as a class are known to have potential anti-inflammatory properties, specific data on Carmoterol's effects on mucociliary transport stimulation, cytoprotection, or neutrophil recruitment attenuation are not extensively detailed in the reviewed literature. nih.gov

However, one study in an animal model provided evidence of a potential anti-inflammatory action. In a study on ovalbumin-challenged guinea pigs, the combination of completely ineffective doses of Carmoterol (0.3 pmol) and the muscarinic antagonist tiotropium (B1237716) (3 pmol) resulted in a marked reduction (56%) of the histamine-induced release of thromboxane (B8750289) B2, a mediator involved in inflammation and bronchoconstriction. nih.gov This synergistic interaction suggests that Carmoterol may contribute to anti-inflammatory effects beyond its direct smooth muscle relaxation. nih.gov

Comparative Preclinical Pharmacology

Comparison of Potency, Onset, and Duration of Action with Other Long-Acting β2-Adrenoceptor Agonists

Comparative preclinical studies have positioned Carmoterol as a highly potent agent relative to other long-acting β2-adrenoceptor agonists (LABAs) such as formoterol, salmeterol, and indacaterol (B1671819).

Potency: In studies using methacholine-precontracted guinea pig tracheal smooth muscle, Carmoterol was found to be more potent than other LABAs. nih.gov Its potency in isolated guinea pig trachea is described as greater than that of both formoterol and salmeterol. wikipedia.org This is further supported by its high pEC50 value of 10.19, indicating a strong affinity and functional activity at the β2-adrenoceptor. medchemexpress.com

Onset of Action: Carmoterol exhibits a rapid onset of action. Preclinical data indicate its onset is comparable to that of the fast-acting agonists salbutamol and formoterol, and notably faster than that of salmeterol. nih.govresearchgate.net

Duration of Action: The duration of tracheal smooth muscle relaxation is longer for Carmoterol compared to both formoterol and salmeterol in preclinical models. nih.govresearchgate.net When examining the persistence of action at human recombinant β2-adrenoceptors, Carmoterol's duration was found to be similar to that of salmeterol and longer than that of indacaterol, which in turn was longer than that of formoterol. nih.gov

Table 2: Comparative Preclinical Profile of Carmoterol vs. Other LABAs

| Feature | Carmoterol | Formoterol | Salmeterol | Indacaterol |

|---|---|---|---|---|

| Potency | More potent wikipedia.orgnih.gov | Less potent than Carmoterol wikipedia.orgnih.gov | Less potent than Carmoterol wikipedia.orgnih.gov | Data not directly compared |

| Onset of Action | Fast; similar to Formoterol, faster than Salmeterol nih.gov | Fast nih.gov | Slower than Carmoterol and Formoterol nih.gov | Fast nih.gov |

| Duration of Action | Long; longer than Formoterol and Salmeterol nih.gov | Shorter than Carmoterol nih.gov | Shorter than Carmoterol nih.gov | Shorter than Carmoterol at human recombinant β2-adrenoceptors nih.gov |

Selectivity Comparisons against Other Adrenoceptor Subtypes in Preclinical Models

A crucial aspect of the preclinical profile of a β2-adrenoceptor agonist is its selectivity for the β2 subtype over others, particularly the β1-adrenoceptor, which is predominantly found in the heart. High selectivity is predictive of a lower risk of cardiovascular side effects.

Radioligand-binding studies and pharmacological assays using isolated guinea pig tissues have established Carmoterol as a highly selective β2-adrenoceptor agonist. nih.gov It demonstrates a significantly higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. Specifically, Carmoterol has been reported to have 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors. medchemexpress.comnih.gov Another report states it is over 100 times more selective for bronchial muscle (rich in β2-receptors) than for myocardial tissue (rich in β1-receptors). wikipedia.org Further studies found it to be approximately five times more selective for the β2-adrenoceptors in the trachea compared to those mediating chronotropic responses in the right atrium. nih.gov The methoxyphenyl group within Carmoterol's structure has been identified as critical for this high β2-adrenoceptor selectivity. nih.gov

Table 3: Adrenoceptor Selectivity of Carmoterol

| Selectivity Metric | Finding | Reference |

|---|---|---|

| β2 vs. β1 Affinity Ratio | 53 times higher for β2 | medchemexpress.comnih.gov |

| Tissue Selectivity (Bronchial vs. Myocardial) | Over 100 times more selective for bronchial muscle | wikipedia.org |

| Functional Selectivity (Trachea vs. Atrium) | ~5 times more selective for tracheal β2-receptors | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical Pharmacokinetic Methodologies

Pharmacokinetics is the study of how an organism affects a drug, and it is a cornerstone of preclinical drug development. These studies are essential for translating nonclinical data to predict human outcomes.

Analytical Techniques for Compound Quantification in Biological Matrices (e.g., LC-MS/MS)

To understand the pharmacokinetic profile of a compound like carmoterol (B116560), it is essential to accurately measure its concentration in biological samples such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The general workflow for quantifying a β2-agonist in a biological matrix using LC-MS/MS involves several key steps:

Sample Preparation : This initial step is critical for removing interfering substances from the complex biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte of interest. For β2-agonists, LLE is a common and effective method.

Chromatographic Separation : The prepared sample is injected into a liquid chromatography system. The compound, along with an internal standard, is passed through a column (e.g., a C18 column) that separates it from other components based on its physicochemical properties.

Mass Spectrometric Detection : Following separation, the analyte is introduced into a mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in a process called multiple reaction monitoring (MRM). This provides a high degree of specificity and sensitivity, allowing for the detection of very low concentrations of the drug, often in the picogram per milliliter (pg/mL) range researchgate.netmdpi.com.

The combination of liquid chromatography's separation power with the sensitive and selective detection of tandem mass spectrometry makes LC-MS/MS the gold standard for bioanalytical assays in pharmacokinetic studies nih.govresearchgate.net.

Metabolite Identification and Analysis of Metabolic Pathways

Understanding how a drug is metabolized is a critical component of preclinical evaluation, as metabolites can contribute to the drug's efficacy or potential toxicity researchgate.netnih.gov. The process of metabolite identification involves determining the chemical structures of the substances formed when the body processes the parent drug.

The analytical process for metabolite identification typically involves:

In Vitro and In Vivo Studies : The drug is incubated with liver microsomes or hepatocytes (in vitro) or administered to animal models (in vivo) to generate metabolites.

Sample Analysis : Samples from these studies are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This technology allows for the precise mass measurement of potential metabolites.

Structural Elucidation : By comparing the mass spectra of the metabolites with that of the parent drug, researchers can deduce the chemical modifications that have occurred, thereby identifying the metabolic pathways .

This information is vital for determining whether preclinical animal species are suitable models for human metabolism and for ensuring the safety of metabolites that may be present in humans nih.gov.

Application of Deuterated Analogs as Internal Standards in Pharmacokinetic Research

The accuracy and precision of quantitative bioanalytical methods like LC-MS/MS are significantly enhanced by the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is considered the ideal IS nih.govkcasbio.com.

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The key advantages of using a deuterated IS include:

Similar Physicochemical Properties : Deuterated standards have nearly identical chemical and physical properties to the analyte. This means they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization scispace.commdpi.com.

Correction for Matrix Effects : Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate measurements. Because a deuterated IS is affected by these "matrix effects" in the same way as the analyte, it can effectively normalize the response, leading to more reliable data kcasbio.com.

Improved Precision : By correcting for variability throughout the analytical process, deuterated internal standards significantly improve the precision and reproducibility of the assay nih.gov.

While deuterated standards are preferred, their synthesis can be complex and costly. However, their ability to ensure the robustness and reliability of pharmacokinetic data makes them an invaluable tool in drug development kcasbio.comsemanticscholar.org.

Pharmacodynamic Modeling in Animal Models

Pharmacodynamics is the study of a drug's effect on the body. Preclinical pharmacodynamic modeling uses data from animal studies to quantify the relationship between drug concentration and the pharmacological response over time. This is essential for predicting therapeutic effects and optimizing dosing regimens for human clinical trials.

For bronchodilators like carmoterol, pharmacodynamic studies in animal models, such as guinea pigs, are used to assess their effects on airway smooth muscle relaxation and protection against bronchoconstrictor challenges nih.govnih.gov. These models help to establish the potency and efficacy of the compound.

Pharmacodynamic modeling integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic measurements (e.g., changes in airway resistance) to build a mathematical relationship. A common approach is the use of an Emax model, which describes the relationship between drug concentration and the magnitude of the effect, up to a maximum response (Emax) researchgate.net. These models can characterize key parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed). By using animal models, researchers can investigate the drug's mechanism of action and anticipate its clinical performance dovepress.commdpi.com.

Preclinical Pharmacological Interaction Studies

In the treatment of respiratory diseases like COPD, combination therapy is a common strategy. Preclinical studies are therefore conducted to investigate how a new drug interacts with other established medications. These studies can reveal synergistic, additive, or antagonistic effects. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, is often a desirable outcome in combination therapy nih.gov.

Synergistic Effects with Muscarinic Receptor Antagonists (e.g., Tiotropium (B1237716) in Guinea Pig Models)

Preclinical research has demonstrated a significant synergistic interaction between carmoterol and the long-acting muscarinic antagonist (LAMA) tiotropium. In studies using anesthetized guinea pigs, the combination of these two drugs showed a markedly enhanced bronchodilating effect compared to either drug alone nih.gov.

The bronchodilating activity of carmoterol was significantly augmented in the presence of tiotropium when challenged with various bronchoconstrictors. Key findings include a substantial reduction in the ED₅₀ value (the dose required to produce 50% of the maximal effect) of carmoterol.

Table 1: Reduction in Carmoterol ED₅₀ in the Presence of Tiotropium in Guinea Pig Models

| Challenge Agent | Tiotropium Dose | Fold Reduction in Carmoterol ED₅₀ |

|---|---|---|

| Acetylcholine (B1216132) | 0.1 pmol | ~10 times |

| Acetylcholine | 0.3 pmol | ~28 times |

| Histamine (B1213489) | 1 pmol | ~4.5 times |

| Histamine | 3 pmol | ~13 times |

| Ovalbumin | 10 pmol | ~8 times |

This table is based on data from a study on the positive interaction of carmoterol and tiotropium bromide in guinea pigs.

Furthermore, a positive interaction was observed in other parameters. The combination of completely ineffective doses of carmoterol (0.3 pmol) and tiotropium (3 pmol) resulted in a marked reduction (56%) in the histamine-induced release of thromboxane (B8750289) B₂, a mediator of inflammation and bronchoconstriction. In animals sensitized to ovalbumin, the combination therapy dose-dependently prolonged the time to death from anaphylactic shock, eventually achieving complete protection.

These findings strongly suggest that the favorable interaction between carmoterol and tiotropium could be a valuable therapeutic option for managing bronchopulmonary diseases characterized by increased airway resistance.

Interactions with Inhaled Corticosteroids (e.g., Budesonide (B1683875) in Animal Models)

Preclinical research in animal models has been conducted to investigate the pharmacological interactions between carmoterol hydrochloride and inhaled corticosteroids, such as budesonide. These studies are crucial for understanding the potential for synergistic or additive effects when these two classes of drugs are co-administered for the treatment of obstructive airway diseases.

One significant study utilized a guinea pig model to examine the combined effect of carmoterol (referred to as CHF 4226.01 in the study) and budesonide on bronchoconstriction induced by acetaldehyde. Acetaldehyde is known to cause airway obstruction primarily through the release of histamine and is associated with plasma extravasation in tracheal tissues, mimicking some of the pathophysiological features of asthma. nih.gov

The research demonstrated a potent synergistic interaction between carmoterol and budesonide in antagonizing the airway effects of acetaldehyde. nih.gov When administered in combination, the protective effects against the increase in intratracheal pressure (ITP) induced by acetaldehyde were significantly greater than the effects of either drug administered alone.

Specifically, the study found that the dose-response curve of budesonide in inhibiting the acetaldehyde-induced increase in ITP was markedly shifted to the left when co-administered with a low, equiactive concentration of carmoterol. The effective dose 50 (ED₅₀) of budesonide, which is the dose required to produce 50% of its maximal effect, was substantially reduced in the presence of carmoterol. This indicates that a lower dose of the corticosteroid is needed to achieve the same therapeutic effect when combined with carmoterol.

The synergistic interaction is quantified by the significant reduction in the ED₅₀ of budesonide. When budesonide was administered alone, the ED₅₀ to antagonize the increase in ITP caused by acetaldehyde was 396 nmol. nih.gov However, when combined with 0.1 pmol and 0.3 pmol of carmoterol, the ED₅₀ of budesonide was reduced by 5.3-fold and 14.3-fold, respectively. nih.gov This potentiation of the corticosteroid's effect highlights the advantageous pharmacological interaction of the combination.

The following table summarizes the key findings from this preclinical study in guinea pigs:

| Combination | ED₅₀ of Budesonide (nmol) for antagonizing Acetaldehyde-induced ITP increase | Fold Reduction in Budesonide ED₅₀ |

| Budesonide alone | 396 | N/A |

| Budesonide + 0.1 pmol Carmoterol | 74.7 | 5.3 |

| Budesonide + 0.3 pmol Carmoterol | 27.7 | 14.3 |

The results from this animal model strongly suggest that the combination of carmoterol and budesonide offers a more potent bronchoprotective effect than what would be expected from a simple additive effect of the individual components. The mechanism for this synergy is thought to involve the distinct but complementary actions of the two drugs. While carmoterol, as a β₂-agonist, provides direct bronchodilation, corticosteroids like budesonide exert anti-inflammatory effects. The interaction may also involve β₂-agonists enhancing the anti-inflammatory actions of glucocorticoids at the molecular level. researchgate.net This positive pharmacological interaction observed in preclinical models provides a strong rationale for the clinical development of fixed-dose combinations of carmoterol and budesonide for the management of asthma and other obstructive airway diseases.

Advanced Research Methodologies and Translational Considerations

Computational and In Silico Modeling Studies

In the realm of modern drug discovery and development, computational and in silico modeling studies have become indispensable tools. These methodologies allow for the exploration of molecular interactions and the prediction of compound behavior, thereby accelerating the identification and optimization of new therapeutic agents. For a selective β2-adrenoceptor agonist like carmoterol (B116560), these computational approaches provide profound insights into its mechanism of action at a molecular level.

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between a ligand, such as carmoterol, and its receptor, the β2-adrenoceptor (β2-AR), over time. While specific MD simulation studies exclusively focused on carmoterol are not extensively published, the methodology has been widely applied to other β2-agonists, providing a clear framework for how carmoterol's binding characteristics can be elucidated.

The process begins with the three-dimensional structures of the β2-AR, often derived from X-ray crystallography. The receptor is then embedded in a simulated biological membrane with water molecules and ions to mimic its natural environment. Carmoterol would then be "docked" into the receptor's binding pocket. MD simulations then apply the principles of classical mechanics to calculate the motion of every atom in the system over a defined period, typically nanoseconds to microseconds.

These simulations can reveal:

Key Amino Acid Interactions : Studies on similar agonists have identified crucial residues within the β2-AR that form hydrogen bonds and hydrophobic interactions, stabilizing the ligand in the binding pocket. For carmoterol, MD simulations could pinpoint the specific interactions of its 8-hydroxy-5-(1-hydroxy-2-((p-methoxyphenyl)propan-2-yl)amino)ethyl)quinolin-2(1H)-one structure with residues such as aspartic acid, serine, and asparagine in the transmembrane helices of the receptor.

Binding and Unbinding Pathways : Advanced simulation techniques can model the entire process of a ligand entering and exiting the receptor's binding site. This is particularly relevant for understanding the long duration of action of some β2-agonists, which may be influenced by their interaction with the cell membrane before binding to the receptor.

Conformational Changes : The binding of an agonist induces conformational changes in the receptor, which is the first step in initiating a cellular response. MD simulations can track these subtle yet critical shifts in the receptor's structure upon carmoterol binding, providing insights into its efficacy as an agonist.

Binding Free Energy : These simulations can also be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor. This data can be correlated with experimentally determined binding affinities.

By applying these established MD simulation protocols to the carmoterol-β2-AR complex, researchers can gain a detailed, dynamic understanding of the molecular determinants of its potency and selectivity.

Pharmacophore modeling is another vital in silico technique that abstracts the essential steric and electronic features of a ligand that are necessary to ensure optimal interaction with a specific biological target. alliedacademies.org A pharmacophore model for β2-adrenoceptor agonists can be developed based on the known three-dimensional structure of the receptor or a set of known active ligands.

A selective pharmacophore model for β2-agonists typically includes features such as:

A hydrogen-bond acceptor

A hydrogen-bond donor

Two aromatic rings

A positive ionizable feature

These features correspond to the key interaction points within the β2-adrenoceptor's binding site. For instance, the protonated nitrogen atom of the agonist forms an ionic bond with a conserved aspartic acid residue in the receptor. alliedacademies.org The aromatic rings of the ligand engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket, while the hydroxyl groups form hydrogen bonds with serine residues. alliedacademies.org

Application in Drug Repositioning and Discovery:

This approach is highly valuable for:

Drug Repositioning : Screening databases of approved drugs for other indications can lead to the identification of existing medicines that may have unintended β2-agonist activity. This can significantly shorten the drug development timeline for new respiratory therapies.

Novel Drug Discovery : Virtual screening of large chemical libraries can identify novel lead compounds with the desired activity. These hits can then be synthesized and tested experimentally, providing a more focused and efficient approach to drug discovery compared to traditional high-throughput screening.

The pharmacophore derived from the structural class of carmoterol and other potent β2-agonists serves as a powerful tool to guide the rational design of new and improved therapeutic agents for respiratory diseases. alliedacademies.org

Translational Research Paradigms (General Concepts)

Translational research is the process of applying discoveries from basic science to enhance human health and well-being. ipcrg.orgjax.org It forms a bridge between the laboratory bench and the patient's bedside. ipcrg.orgjax.org The development of a compound like carmoterol hydrochloride is deeply rooted in translational research paradigms.

The traditional translational research continuum can be conceptualized in several phases:

T1 (Bench to Bedside) : This phase involves translating basic science discoveries into the development of new therapeutic interventions. wisc.edu For a drug like carmoterol, this would encompass:

Target Identification and Validation : Identifying the β2-adrenoceptor as a key target for bronchodilation in diseases like asthma and COPD.

Lead Compound Discovery and Optimization : Using medicinal chemistry to design and synthesize molecules, like carmoterol, with high affinity and selectivity for the β2-adrenoceptor. This stage heavily relies on preclinical in vitro and in vivo models.

Preclinical Development : Conducting studies in animal models of respiratory disease to assess the efficacy and safety of the drug candidate. proventainternational.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling plays a crucial role in predicting human responses from animal data. nih.gov

T2 (Bedside to Practice) : This phase focuses on translating the findings from clinical trials into routine clinical practice and health guidelines. This involves late-stage clinical trials (Phase III) to confirm efficacy and safety in large patient populations, followed by regulatory approval and post-marketing surveillance.

A more recent and complementary paradigm is "reverse translation," where clinical observations inform basic science research. proventainternational.com For instance, if a subset of patients shows a differential response to carmoterol, researchers might investigate the genetic or molecular basis for this variation in the laboratory. This could involve studying patient-derived cells or developing new animal models that recapitulate the clinical observation.

Key components of the translational research paradigm for a drug like carmoterol include:

Biomarkers : The identification and validation of biomarkers are critical. These could be molecular (e.g., genetic polymorphisms in the β2-adrenoceptor) or physiological (e.g., changes in lung function) markers that can predict a patient's response to carmoterol or monitor its therapeutic effect.

Predictive Preclinical Models : The development of more accurate animal and in vitro models that better mimic human respiratory diseases is essential for improving the success rate of translating preclinical findings to clinical efficacy. proventainternational.comnih.gov

Quantitative Pharmacology : The use of mathematical modeling and simulation to integrate data from preclinical and clinical studies helps in optimizing dosing regimens and predicting clinical outcomes. drugdiscoverynews.com

Ultimately, the goal of translational research is to create a continuous cycle of learning between the laboratory and the clinic to accelerate the development of safer and more effective treatments like this compound for patients with respiratory diseases. ijprajournal.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Carmoterol hydrochloride, and how can researchers validate purity and structural integrity?

- Methodology : The synthesis typically involves multi-step organic reactions, with purification via column chromatography or recrystallization. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should cross-reference spectral data with literature and use mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires detailed documentation of solvent systems, reaction temperatures, and catalyst ratios .

Q. Which pharmacological targets and mechanisms are associated with this compound?

- Methodology : Carmoterol is a β2-adrenergic receptor agonist. Researchers should employ radioligand binding assays to quantify receptor affinity (e.g., using tritiated ligands) and functional assays (e.g., cAMP accumulation in transfected cells) to assess efficacy. Cross-validate results with selective antagonists (e.g., ICI 118,551) to confirm receptor specificity. Dose-response curves and Schild analysis are critical for determining potency (EC₅₀) and selectivity ratios .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), precision (intra-/inter-day CV <15%), and recovery rates (>80%). Use stable isotope-labeled internal standards to correct for matrix effects. For tissue distribution studies, homogenize samples in PBS and extract via solid-phase extraction (SPE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities or metabolic stability data?

- Methodology : Conduct systematic validation using standardized protocols (e.g., uniform cell lines, buffer conditions). Compare results across multiple assays (e.g., surface plasmon resonance vs. functional assays). Perform meta-analyses of published data to identify confounding variables (e.g., assay pH, temperature). Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .

Q. What experimental designs are optimal for assessing this compound’s efficacy in vivo while minimizing interspecies variability?

- Methodology : Use transgenic animal models (e.g., β2-adrenoceptor knockouts) to isolate target effects. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with bronchodilatory responses. Control for variables like age, sex, and circadian rhythms. Include positive controls (e.g., salmeterol) and validate biomarkers (e.g., airway resistance via plethysmography) .

Q. How can formulation challenges, such as poor aqueous solubility, be addressed in preclinical studies?

- Methodology : Explore co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions. Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Assess stability under accelerated conditions (40°C/75% RH for 3 months) and validate bioavailability via crossover studies in rodents .

Q. What strategies mitigate environmental risks during this compound disposal in laboratory settings?

- Methodology : Follow OSHA and EPA guidelines for hazardous waste. Neutralize acidic/basic residues before disposal. Use activated carbon filters to capture traces in wastewater. Document disposal protocols in alignment with Safety Data Sheets (SDS), including emergency contacts for spills .

Data Presentation and Reproducibility

Table 1 : Key Parameters for Analytical Method Validation